N~4~-{[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]METHYL}-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Overview
Description
N~4~-{[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]METHYL}-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of pyrazole, isoxazole, and pyridine moieties
Preparation Methods
The synthesis of N4-{[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]METHYL}-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the pyrazole ring through a condensation reaction, followed by the construction of the isoxazole and pyridine rings via cyclization reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N~4~-{[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]METHYL}-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, using reagents like alkyl halides or acyl chlorides, forming substituted products
Scientific Research Applications
N~4~-{[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]METHYL}-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N4-{[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]METHYL}-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
N~4~-{[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]METHYL}-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its combination of pyrazole, isoxazole, and pyridine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-11-17-13(9-14(15-6-5-7-28-15)22-19(17)27-25-11)18(26)21-10-12-8-16(24-23-12)20(2,3)4/h5-9H,10H2,1-4H3,(H,21,26)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZVRQVFTDYHIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC(=NN4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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